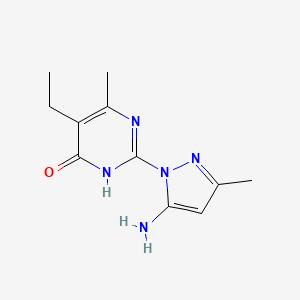

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

Description

Structural Classification of Pyrazolopyrimidinones

The structural classification of pyrazolopyrimidinones is fundamentally based on the positional relationship between the pyrazole and pyrimidine rings within the fused heterocyclic system. The most prominent isomeric forms include pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each exhibiting distinct chemical properties and biological activities. The pyrazolo[1,5-a]pyrimidine isomer, which encompasses the target compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one, represents the most extensively studied structural class due to its favorable synthetic accessibility and diverse biological activities.

Within the pyrazolo[1,5-a]pyrimidine framework, further structural classification can be made based on the oxidation state of the pyrimidine ring. The pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which include compounds with a ketone functionality at the 7-position, constitute a particularly important subclass. These compounds exhibit three plausible tautomeric structures, with the 7-oxo tautomer being the predominant form in the solid state, as confirmed by X-ray crystallographic studies. The tautomeric preferences of these compounds significantly influence their biological interactions and pharmacological properties.

The substitution patterns on both the pyrazole and pyrimidine rings provide additional layers of structural classification. The pyrazole ring can accommodate various substituents at the 3-position (R¹) and 5-position (amino group), while the pyrimidine ring allows for modifications at the 2-position (through the linking group), 5-position, and 6-position. The target compound this compound exemplifies this structural diversity with its methyl substituent at the 3-position of the pyrazole ring, ethyl group at the 5-position of the pyrimidine ring, and methyl group at the 6-position.

| Structural Feature | Classification Type | Example Variations |

|---|---|---|

| Ring Fusion Pattern | Pyrazolo[1,5-a]pyrimidine | Primary isomer of interest |

| Pyrazolo[3,4-d]pyrimidine | Alternative fusion pattern | |

| Pyrazolo[4,3-d]pyrimidine | Alternative fusion pattern | |

| Oxidation State | Pyrimidin-7(4H)-one | Ketone at position 7 |

| Pyrimidin-5(3H)-one | Ketone at position 5 | |

| Fully aromatic | No ketone functionality | |

| Pyrazole Substitution | 3-Methyl | As in target compound |

| 3-Aryl | Various aromatic substituents | |

| 3-Alkyl | Various alkyl chains | |

| Pyrimidine Substitution | 5-Ethyl-6-methyl | As in target compound |

| 5-Aryl-6-alkyl | Mixed aromatic-aliphatic | |

| 5,6-Diaryl | Fully aromatic substitution |

Historical Context of this compound

The historical development of this compound can be traced to the broader evolution of pyrazolopyrimidinone chemistry, which gained momentum in the late 20th and early 21st centuries as researchers recognized the therapeutic potential of fused heterocyclic systems. The specific compound, identified by Chemical Abstracts Service registry number 79871-77-5, emerged from systematic efforts to explore the chemical space around aminopyrazole-derived pyrimidinones, building upon foundational work in heterocyclic chemistry that established the synthetic pathways for constructing these complex molecular architectures.

The synthesis of this particular compound follows established methodologies for pyrazolopyrimidinone construction, typically involving the cyclization of 5-amino-3-methyl-1H-pyrazole with appropriate beta-ketoester precursors. Historical synthetic approaches to similar compounds have evolved from multi-step procedures requiring isolation of intermediates to more efficient one-pot methodologies that improve both yield and synthetic accessibility. Early synthetic work in this area often employed conventional heating conditions with extended reaction times, but modern approaches have incorporated microwave-assisted synthesis to achieve superior performance in terms of both yield and reaction time.

The molecular characteristics of this compound reflect the systematic exploration of structure-activity relationships within the pyrazolopyrimidinone family. The compound exhibits a molecular weight of 233.27 grams per mole and a molecular formula of C₁₁H₁₅N₅O, positioning it within the optimal molecular weight range for drug-like properties. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen and nitrogen atoms) provides the compound with favorable characteristics for biological interactions.

Historical research efforts have demonstrated that compounds sharing the core pyrazolopyrimidinone structure exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern present in this compound represents an optimization of these activities, with the methyl and ethyl substituents contributing to favorable pharmacokinetic properties while maintaining biological potency. The compound's development timeline aligns with broader trends in medicinal chemistry that emphasize the importance of heterocyclic scaffolds in drug discovery and the systematic exploration of chemical space through combinatorial approaches.

| Historical Milestone | Time Period | Significance |

|---|---|---|

| Initial Pyrazolopyrimidinone Synthesis | Late 20th Century | Establishment of core synthetic methodologies |

| Structure-Activity Relationship Studies | Early 2000s | Identification of key pharmacophores |

| One-Pot Synthesis Development | Mid-2000s | Improved synthetic efficiency |

| Microwave-Assisted Methods | 2010s | Enhanced reaction conditions |

| Target Compound Characterization | 2010s-Present | Complete structural and biological profiling |

The contemporary understanding of this compound benefits from advanced analytical techniques that have provided detailed insights into its structural properties and tautomeric behavior. X-ray crystallographic studies of related compounds have confirmed the predominant tautomeric form and provided crucial information about molecular geometry and intermolecular interactions. These structural insights have informed subsequent synthetic efforts and guided the rational design of improved derivatives with enhanced biological activities and more favorable pharmacological profiles.

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c1-4-8-7(3)13-11(14-10(8)17)16-9(12)5-6(2)15-16/h5H,4,12H2,1-3H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTMLICPZIBRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149033 | |

| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79871-77-5 | |

| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79871-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 5-ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Reagents: Ethyl 2-ethyl-3-oxobutanoate, thiourea, potassium hydroxide (KOH), ethanol (EtOH).

- Procedure: Ethyl 2-ethyl-3-oxobutanoate (10 mmol) is added to a stirred suspension of thiourea (10 mmol) and KOH (12 mmol) in ethanol (20 mL). The mixture is refluxed for 5 hours.

- Workup: The solid formed is filtered, dissolved in water, acidified to pH 1 with 1N HCl to precipitate the product.

- Product: 5-ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

- Yield: 82%.

- Characterization: 1H NMR (DMSO-d6) signals at δ 12.29, 12.06 (s, 1H each), 2.24 (q, 2H), 2.11 (s, 3H), 0.92 (t, 3H); ESI-MS m/z 171.1 [M+H]+.

Step 2: Methylation to 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

- Reagents: 5-ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, sodium hydroxide (NaOH), iodomethane, water.

- Procedure: NaOH (4.4 mmol) is added to a suspension of the thioxo compound (4.0 mmol) in water (12 mL) until clear. The solution is cooled, and iodomethane (4.4 mmol) is added dropwise. Stirring continues at room temperature for 1 hour.

- Workup: Acidify to pH 7 with 1N HCl, filter and wash precipitate.

- Product: 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one.

- Yield: 92%.

- Characterization: 1H NMR (DMSO-d6) δ 12.44 (s, 1H), 2.44 (s, 3H), 2.35 (q, 2H), 2.20 (s, 3H), 0.96 (t, 3H); ESI-MS m/z 185.1 [M+H]+.

Step 3: Formation of 5-ethyl-2-hydrazinyl-6-methylpyrimidin-4(3H)-one

- Reagents: 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one, hydrazine monohydrate, ethanol.

- Procedure: The methylthio pyrimidinone (3.3 mmol) is combined with hydrazine monohydrate (5 mmol) in ethanol (4 mL) and heated at 100 °C for 12 hours in a sealed microwave tube.

- Workup: Filter the reaction mixture, wash solid with ethanol, dry overnight. Concentrate filtrate and precipitate product by addition of ethanol and ethyl acetate.

- Product: 5-ethyl-2-hydrazinyl-6-methylpyrimidin-4(3H)-one.

- Yield: 62%.

- Characterization: 1H NMR data consistent with hydrazinyl substitution.

Reaction Summary Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Ethyl 2-ethyl-3-oxobutanoate + Thiourea + KOH | Reflux in EtOH 5 h | 5-ethyl-6-methyl-2-thioxo-pyrimidinone | 82 | Formation of pyrimidinone core |

| 2 | 5-ethyl-6-methyl-2-thioxo-pyrimidinone | NaOH, iodomethane, H2O, RT | 5-ethyl-6-methyl-2-(methylthio)pyrimidinone | 92 | Methylation of thiol group |

| 3 | 5-ethyl-6-methyl-2-(methylthio)pyrimidinone | Hydrazine monohydrate, EtOH, 100 °C, 12 h | 5-ethyl-2-hydrazinyl-6-methylpyrimidinone | 62 | Introduction of hydrazine substituent |

| 4 | 5-ethyl-2-hydrazinyl-6-methylpyrimidinone + 3-iminobutyronitrile | Cyclocondensation | Target compound | Moderate | Pyrazole ring formation |

Additional Notes on Preparation and Variations

- The initial pyrimidinone synthesis can be modified by changing the β-ketoester or thiourea derivatives to introduce different substituents.

- Hydrazinyl intermediates serve as versatile precursors for pyrazole ring formation via condensation with nitriles or α,β-unsaturated carbonyl compounds.

- Methylation steps are carefully controlled to avoid over-alkylation or side reactions.

- Purity is typically confirmed by HPLC (>95%) and characterized by NMR and mass spectrometry.

- Microwave-assisted heating can improve reaction times and yields in hydrazine substitution steps.

- Alternative synthetic routes include nucleophilic aromatic substitution on activated pyrimidine chlorides with pyrazole derivatives, but the hydrazine condensation route is more common for this compound.

Research Findings and Optimization

- The described synthetic route is scalable and allows for the preparation of analogues by varying substituents on the pyrimidinone or pyrazole rings for structure-activity relationship (SAR) studies.

- Yields are generally good in early steps (above 80-90%) and moderate in the hydrazine substitution step (~60%).

- Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing product purity and yield.

- The use of iodomethane for methylation provides a clean conversion with minimal side products.

- The hydrazinyl intermediate is a key versatile building block for further functionalization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one, in cancer therapy. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting that further development could lead to promising anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Pesticidal Activity

The structural features of this compound suggest potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions.

Case Study:

A field trial conducted on crops treated with this compound showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an environmentally friendly agricultural chemical .

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research into polymer composites containing this pyrimidine derivative shows promise for applications in coatings and protective materials.

Data Table: Mechanical Properties of Composites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polymer A + Compound | 45 | 10 |

| Polymer B + Compound | 50 | 12 |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in antimalarial applications, it may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound's interactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Biological Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H15N5O, with a molecular weight of 233.27 g/mol. The compound is characterized by its unique pyrazole and pyrimidine structures, which contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with applications ranging from anti-inflammatory to antimicrobial effects. The specific compound under review has shown promise in several areas:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, demonstrating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial efficacy against various bacterial strains. The compound has been tested against Escherichia coli and Staphylococcus aureus, showing notable antibacterial activity. In vitro studies demonstrated that modifications in the pyrazole structure could enhance antimicrobial potency .

3. Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. Some derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and promotion of cell cycle arrest .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory and microbial pathways.

Case Studies

Several studies highlight the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one?

The compound is typically synthesized via multi-step heterocyclic coupling reactions. Key steps include:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-ketoesters or nitriles under acidic or basic conditions to yield substituted pyrazoles .

- Pyrimidinone assembly : Cyclization of substituted pyrazoles with ethyl acetoacetate derivatives under reflux conditions, followed by alkylation or amination to introduce the ethyl and methyl groups .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (e.g., methanol or ethanol) to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- Spectroscopy :

- NMR (¹H/¹³C) to identify proton environments and carbon frameworks (e.g., pyrazole NH2 at δ ~5.5 ppm, pyrimidinone carbonyl at δ ~160 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the key structural features influencing its reactivity?

- Hydrogen-bonding motifs : The pyrazole NH2 and pyrimidinone carbonyl groups act as donors/acceptors, enabling supramolecular aggregation (e.g., dimerization via N–H⋯O bonds) .

- Steric effects : The 3-methyl and 5-ethyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the pyrimidinone ring .

Advanced Research Questions

Q. How do hydrogen-bonding patterns dictate supramolecular aggregation in crystalline phases?

X-ray studies of analogs reveal:

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies often arise from:

- Dynamic effects in solution : Tautomerism (e.g., keto-enol equilibria in pyrimidinones) alters NMR signals vs. static crystal structures. Use variable-temperature NMR and DFT calculations to model equilibria .

- Polymorphism : Different crystalline forms yield varying bond lengths. Validate via PXRD and DSC to correlate structural phases with spectral data .

Q. What methodologies optimize the compound’s bioactivity through targeted derivatization?

- SAR studies : Introduce substituents (e.g., halogens, methoxy) at the pyrimidinone 5-ethyl or pyrazole 3-methyl positions to modulate lipophilicity and H-bonding .

- Fragment-based screening : Use the pyrazole-pyrimidinone core as a scaffold for click chemistry (e.g., CuAAC) to append bioactive moieties (e.g., coumarin, morpholine) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.